(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile
Description
(E)-2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile (CAS: 328068-78-6) is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and an acrylonitrile moiety conjugated to a 5-methylthiophene ring. This compound belongs to a class of molecules studied for their optoelectronic properties, biological activities, and applications in chemical sensing .
Properties
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylthiophen-2-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-12-3-8-16(23-12)9-14(10-19)18-20-17(11-22-18)13-4-6-15(21-2)7-5-13/h3-9,11H,1-2H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHBFPAPVBDPGL-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Formation
The thiazole core is synthesized via cyclocondensation of 4-methoxyphenacyl bromide with thioacetamide in ethanol under reflux (Scheme 1).
Reaction Conditions :
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Thioacetamide (1.2 equiv), 4-methoxyphenacyl bromide (1.0 equiv)
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Ethanol, reflux, 6–8 hours
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Yield: 78–85%
Product : 2-Methyl-4-(4-methoxyphenyl)thiazole (white solid, m.p. 145–147°C).
Bromination and Oxidation to Aldehyde
The methyl group at position 2 is functionalized through bromination and oxidation:
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Bromination :
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N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (catalytic)
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CCl₄, reflux, 3 hours
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Yield: 89%
Intermediate : 2-(Bromomethyl)-4-(4-methoxyphenyl)thiazole (pale yellow oil).
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Hydrolysis to Alcohol :
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NaOH (2M), H₂O/EtOH (1:1), 50°C, 2 hours
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Yield: 92%
Intermediate : 2-(Hydroxymethyl)-4-(4-methoxyphenyl)thiazole (off-white solid, m.p. 132–134°C).
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Oxidation to Aldehyde :
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2-Iodoxybenzoic acid (IBX) (1.5 equiv), DMSO, 25°C, 2 hours
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Yield: 85%
Final Intermediate : 4-(4-Methoxyphenyl)thiazole-2-carbaldehyde (yellow solid, m.p. 158–160°C).
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Synthesis of (5-Methylthiophen-2-yl)acetonitrile
Thiophene Functionalization
5-Methylthiophene-2-carbaldehyde is converted to the acetonitrile derivative via nucleophilic cyanation:
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Knoevenagel Precursor Preparation :
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5-Methylthiophene-2-carbaldehyde (1.0 equiv), malononitrile (1.2 equiv)
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Piperidine (catalytic), EtOH, reflux, 4 hours
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Yield: 76%
Product : (5-Methylthiophen-2-yl)acetonitrile (colorless liquid).
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Knoevenagel Condensation for Acrylonitrile Formation
The aldehyde and acetonitrile intermediates undergo condensation to form the E-configured acrylonitrile (Scheme 2).
Reaction Conditions :
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4-(4-Methoxyphenyl)thiazole-2-carbaldehyde (1.0 equiv), (5-methylthiophen-2-yl)acetonitrile (1.2 equiv)
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Piperidine (10 mol%), EtOH, microwave irradiation (100°C, 300 W), 20 minutes
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Yield: 82%
Optimization Data :
| Condition | Yield (%) | E/Z Ratio |
|---|---|---|
| Conventional Reflux | 68 | 85:15 |
| Microwave | 82 | 95:5 |
Product : (E)-2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile (yellow crystals, m.p. 198–200°C).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 16.0 Hz, 1H, =CH), 7.52–7.48 (m, 2H, Ar-H), 6.98–6.94 (m, 2H, Ar-H), 6.85 (d, J = 16.0 Hz, 1H, =C-CN), 6.79 (d, J = 3.6 Hz, 1H, thiophene-H), 6.62 (d, J = 3.6 Hz, 1H, thiophene-H), 3.85 (s, 3H, OCH₃), 2.43 (s, 3H, CH₃).
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¹³C NMR (100 MHz, CDCl₃) : δ 168.2 (C=N), 161.1 (C-O), 144.5 (=CH), 134.2–114.3 (aromatic and thiophene carbons), 117.8 (CN), 55.3 (OCH₃), 21.4 (CH₃).
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HRMS : m/z calcd. for C₂₀H₁₅N₃O₂S₂ [M+H]⁺: 400.0589; found: 400.0593.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine or aldehyde.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, aldehydes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Molecular Details
- IUPAC Name : (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile
- Molecular Formula : C19H18N4OS
- Molecular Weight : 366.44 g/mol
Structural Representation
The compound features a thiazole ring, which is known for its versatility in medicinal chemistry, along with a methoxyphenyl and methylthiophen moiety that may enhance its biological activities.
The biological activities of this compound can be categorized into two primary areas: antimicrobial activity and antitumor activity .
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 1.5 | 3.0 |
These results indicate that the compound possesses potent antibacterial activity, comparable to standard antibiotics like norfloxacin.
Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promising results in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induction of apoptosis via ROS signaling |
| A549 (lung cancer) | 15 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 12 | Activation of p38 MAPK pathway |
The mechanism underlying its antitumor activity appears to involve the induction of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.
In Vitro Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability, suggesting potential therapeutic applications in treating infections caused by resistant strains.
Anticancer Efficacy in Cell Lines
Another investigation focused on the anticancer effects of the compound on MCF-7 cells. The study found that treatment with the compound resulted in increased apoptosis rates compared to controls, highlighting its potential as an effective anticancer agent.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole and thiophene rings may facilitate binding to specific sites, while the acrylonitrile moiety can participate in covalent interactions. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Variations
Compound 1 : (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1)
- Substituents: Benzo[d]thiazole and diphenylamino-thiophene.
- Key Differences: The benzo[d]thiazole group enhances π-conjugation, while the diphenylamino substituent introduces strong electron-donating properties.
- Applications : Acts as a fluorescent chemosensor for cyanide anions with a detection limit of 4.24 × 10⁻⁸ M .
- Comparison: The target compound lacks the extended conjugation of benzo[d]thiazole and diphenylamino groups, likely resulting in reduced fluorescence sensitivity compared to TP1.
Compound 2 : 2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile (10a)
- Substituents : Benzo[d]thiazole and 4-hydroxyphenyl.
- Key Differences : The hydroxyl group in 10a increases polarity and hydrogen-bonding capacity.
- Applications : Exhibits antibacterial activity against Staphylococcus aureus .
Compound 3 : (E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl]acrylonitrile
- Substituents: Chlorophenyl and benzo[f]chromenone.
- Key Differences: The electron-withdrawing chloro group and fused chromenone system alter electronic properties.
- Applications: Potential use in optoelectronics due to extended conjugation .
- Comparison : The target compound’s methoxyphenyl and methylthiophene substituents provide weaker electron-withdrawing effects, likely resulting in lower photostability .
Insights :
- The target compound’s lack of hydroxyl or amino groups may limit its antimicrobial activity compared to 10a and 3b .
Physicochemical and Crystallographic Properties
Compound 4 and 5 (Isostructural Halogen Derivatives)
- Substituents : 4-Chlorophenyl (4) vs. 4-fluorophenyl (5).
- Key Findings : Both exhibit similar triclinic crystal packing (P̄1 symmetry) but differ in halogen-driven intermolecular interactions .
- Comparison : The target compound’s methoxyphenyl group, being bulkier and more electron-rich, may disrupt isostructural packing observed in halogenated analogs .
Compound 27a : 3-(4-Methoxyphenyl)-2-(4-(8-ethoxycoumarin-3-yl)thiazol-2-yl)acrylonitrile Hydrobromide
- Substituents : Coumarin and methoxyphenyl.
- Key Differences : The ethoxycoumarin group introduces fluorescence.
- Applications : Fluorescent probes or optoelectronic materials .
- Comparison : The target compound’s methylthiophene substituent likely reduces fluorescence quantum yield compared to coumarin-based 27a .
Data Tables
Table 1: Substituent Effects on Fluorescence
| Compound | Substituents | Fluorescence Sensitivity | Detection Limit (Cyanide) | |
|---|---|---|---|---|
| TP1 | Diphenylamino-thiophene | High | 4.24 × 10⁻⁸ M | |
| Target Compound | 5-Methylthiophene | Not reported | N/A | |
| 27a | Coumarin | Moderate | N/A |
Table 2: Crystallographic Comparison
| Compound | Substituent | Crystal System | Packing Notes |
|---|---|---|---|
| 4 (Chlorophenyl) | Cl | Triclinic (P̄1) | Halogen-driven interactions |
| 5 (Fluorophenyl) | F | Triclinic (P̄1) | Similar to 4, adjusted for F |
| Target Compound | OMe | Not reported | Likely disrupted by OMe |
Biological Activity
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile, commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its role in various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Structure and Properties
The molecular structure of this compound includes:
- A thiazole ring that contributes to its biological activity.
- An acrylonitrile moiety which enhances its reactivity and interaction with biological targets.
- Substituents such as a methoxy group and a methylthiophen that may influence its pharmacological profile.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, suggesting potent antitumor activity . The presence of electron-donating groups like methoxy on the phenyl ring is crucial for enhancing this activity.
Antimicrobial Activity
Thiazole derivatives have also demonstrated promising antimicrobial properties. Studies have shown that certain thiazole compounds possess activity against bacterial strains comparable to standard antibiotics. For example, compounds derived from similar structures have exhibited minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been explored, with some studies indicating that these compounds can inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response. This inhibition suggests a mechanism through which these compounds could be developed into anti-inflammatory agents .
Case Study 1: Anticancer Mechanism
A study involving a thiazole derivative similar to this compound demonstrated significant apoptosis induction in cancer cells. Molecular dynamics simulations indicated that these compounds interact with Bcl-2 proteins, primarily through hydrophobic contacts. This interaction is essential for modulating apoptotic pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to norfloxacin .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components:
- Thiazole Ring : Essential for cytotoxicity and antimicrobial activity.
- Substituents : Electron-donating groups (like methoxy) enhance activity; methyl groups can also increase lipophilicity and cellular uptake.
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Antitumor |
| Compound 10 | 1.98 ± 1.22 | Antitumor |
| Compound A | 50 | Antimicrobial |
| Compound B | <50 | Anti-inflammatory |
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and isomer purity?
The synthesis typically involves a multi-step approach:
- Thiazole ring formation : Reacting α-haloketones with thiourea under reflux conditions (ethanol, 70–80°C) to generate the thiazole core .
- Knoevenagel condensation : Coupling the thiazole intermediate with a substituted benzaldehyde (e.g., 5-methylthiophene-2-carbaldehyde) using a base catalyst (e.g., piperidine) in dimethylformamide (DMF) at 60–80°C to form the acrylonitrile moiety. Solvent polarity and temperature critically affect E/Z isomer selectivity .
- Monitoring : Thin-layer chromatography (TLC, hexane:ethyl acetate 3:1) and HPLC (C18 column, acetonitrile/water gradient) ensure reaction progression and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR (DMSO-d6) confirm substituent positions and stereochemistry via coupling constants (e.g., J = 12–16 Hz for E-configuration) .
- Infrared Spectroscopy (IR) : Peaks at ~2200 cm (C≡N stretch) and 1600–1500 cm (aromatic C=C) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 395.12) .
- X-ray crystallography : Resolves spatial arrangement of substituents, critical for SAR studies .
Q. How do physicochemical properties (solubility, stability) impact experimental handling?
- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane but poorly in water. Use shake-flask methods with UV-Vis detection to quantify solubility .
- Stability : Degrades under prolonged light exposure; store in amber vials at –20°C. Accelerated stability studies (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide structural modifications to enhance bioactivity?
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to improve enzyme binding affinity. Compare IC values in enzyme inhibition assays .
- Isomer specificity : Test E vs. Z isomers in cellular models (e.g., cancer cell lines) to correlate geometry with cytotoxicity .
- Molecular docking : Use AutoDock Vina to predict interactions with targets like EGFR or COX-2, prioritizing modifications that enhance hydrogen bonding or π-π stacking .
Q. What strategies resolve contradictions in reported biological activity data across experimental models?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .
- Orthogonal validation : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to distinguish static vs. cidal effects .
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify confounding factors like solvent choice (DMSO vs. ethanol) .
Q. What computational approaches complement experimental data in elucidating the mechanism of action?
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., with GROMACS) to assess binding stability over 100 ns trajectories .
- QSAR modeling : Train models with descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties like blood-brain barrier permeability .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to explain reactivity in nucleophilic substitution reactions .
Q. How can experimental design address limitations in organic degradation during long-term studies?
- Sample stabilization : Store reaction mixtures at 4°C with antioxidants (e.g., BHT) or use continuous-flow reactors to minimize thermal degradation .
- Real-time monitoring : Employ in situ FTIR or Raman spectroscopy to track degradation products during prolonged assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
